molecular formula C8H12O B7949005 (Z)-9-oxabicyclo[6.1.0]non-4-ene

(Z)-9-oxabicyclo[6.1.0]non-4-ene

Cat. No.: B7949005
M. Wt: 124.18 g/mol
InChI Key: YWFPXWMSGJXUFS-UHFFFAOYSA-N
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Description

(Z)-9-oxabicyclo[6.1.0]non-4-ene is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Transannular O-Heterocyclization : The iodine-assisted oxirane ring expansion of 9-oxabicyclo[6.1.0] non-4-en-2-ols and 9-oxabicyclo[6.1.0] non-4-en-2-one leads to the formation of 10-oxabicyclo nonane skeletons. The stereo- and regioselectivity of this process were studied, providing insights into tricyclic oxonium ion intermediates (Álvarez et al., 1990).

  • Halofluorination Reactions : In halofluorination reactions using N-halosuccinimides and triethylamine tris-hydrofluoride, 9-oxabicyclo[6.1.0]non-4-ene yields endo, endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1.]nonane as the main product, indicating the potential for synthesizing complex fluorinated structures (Haufe et al., 1990).

  • Comparative Reactivity Studies : A comparative study showed the reactivity of 9-oxabicyclo[6.1.0] non-4-ene in comparison to aziridine, revealing unique reaction pathways with different reagents (Alvernhe et al., 1986).

  • Photoreactivity and Synthesis : The synthesis of 9-oxabicyclo[4.2.1]Nona-2,4,7-trien by UV light irradiation in the presence of Fe(CO)5 has been explored. This process involves a skeletal rearrangement, offering a method for synthesizing complex organic structures (Aumann & Averbeck, 1975).

  • Synthesis of Cyclic Ethers : Cyclic ethers have been synthesized from 9-oxabicyclo[6.1.0]non-4-ene through a bromine-assisted epoxide ring expansion, demonstrating the compound's utility in organic synthesis (Davies et al., 1986).

  • Epoxide Ring-Opening Reactions : The intramolecular bromonium ion-assisted epoxide ring-opening of 9-oxabicyclo[6.1.0]non-4-ene has been investigated, revealing novel ways to produce bicyclo ethers and understanding the reactivity of oxonium ions (Bonney et al., 2011).

  • Gold-Catalyzed Synthesis : A gold-catalyzed stereoselective synthesis method for 9-oxabicyclo[3.3.1]nona-4,7-dienes has been developed, showcasing the potential for metal-catalyzed reactions involving this compound (Teng et al., 2010).

Properties

IUPAC Name

9-oxabicyclo[6.1.0]non-4-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFPXWMSGJXUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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